molecular formula C15H32O4Si2 B12821594 Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate

Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate

Cat. No.: B12821594
M. Wt: 332.58 g/mol
InChI Key: RUHDLSXTBPLMKT-KGLIPLIRSA-N
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Description

Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate is a synthetic organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove trimethylsilyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Biological Studies: It is employed in studies involving enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate involves its interaction with specific molecular targets. The trimethylsilyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites. This selective reactivity is crucial in multi-step synthetic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5S,6R)-5,6-dihydroxy-8-{2-[(1S)-1-hydroxyhexyl]phenyl}oct-7-enoate
  • Methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate

Uniqueness

Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate is unique due to its specific stereochemistry and the presence of trimethylsilyl protecting groups. These features make it particularly useful in selective synthetic transformations and as a precursor in the synthesis of complex molecules.

Properties

Molecular Formula

C15H32O4Si2

Molecular Weight

332.58 g/mol

IUPAC Name

methyl (5S,6R)-5,6-bis(trimethylsilyloxy)oct-7-enoate

InChI

InChI=1S/C15H32O4Si2/c1-9-13(18-20(3,4)5)14(19-21(6,7)8)11-10-12-15(16)17-2/h9,13-14H,1,10-12H2,2-8H3/t13-,14+/m1/s1

InChI Key

RUHDLSXTBPLMKT-KGLIPLIRSA-N

Isomeric SMILES

COC(=O)CCC[C@@H]([C@@H](C=C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

COC(=O)CCCC(C(C=C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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